2-(benzylsulfonyl)-N-(diphenylmethyl)acetamide
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Overview
Description
N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a diphenylmethyl group and a phenylmethanesulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves the reaction of diphenylmethane with sulfonyl chloride under basic conditions to form the sulfonyl derivative. This intermediate is then reacted with acetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE may involve continuous flow methods to enhance efficiency and yield. These methods utilize microreactors to control reaction parameters precisely, leading to higher purity and reduced production time .
Chemical Reactions Analysis
Types of Reactions
N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymatic pathways, leading to altered biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(DIPHENYLMETHYL)-1-PHENYLETHAN-1-IMINE: Shares a similar diphenylmethyl group but differs in its imine functionality.
N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID: Contains a diphenylmethyl group but has a guanidine and acetic acid moiety
Uniqueness
N-(DIPHENYLMETHYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to its combination of a sulfonyl group with an acetamide backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H21NO3S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-benzhydryl-2-benzylsulfonylacetamide |
InChI |
InChI=1S/C22H21NO3S/c24-21(17-27(25,26)16-18-10-4-1-5-11-18)23-22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,22H,16-17H2,(H,23,24) |
InChI Key |
ASZQVRLDIRMFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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